molecular formula C22H24BrN3O5 B15019922 ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

Cat. No.: B15019922
M. Wt: 490.3 g/mol
InChI Key: KONOKQYJYPOHQV-MFKUBSTISA-N
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Description

ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester linked to a butanamido group, which is further connected to a brominated phenoxyacetamido moiety. The presence of multiple functional groups, including an ester, amide, and brominated aromatic ring, makes this compound an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the brominated phenoxyacetic acid derivative, which is then converted to its corresponding acyl chloride. This intermediate is reacted with an amine to form the amide linkage. The final step involves esterification with ethyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the brominated aromatic ring can yield quinones, while reduction of a nitro group results in an amine.

Scientific Research Applications

ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s brominated aromatic ring and amide groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3E)-3-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE
  • ETHYL 4-[(3E)-3-{[2-(4-FLUORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE

Uniqueness

ETHYL 4-[(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C22H24BrN3O5

Molecular Weight

490.3 g/mol

IUPAC Name

ethyl 4-[[(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C22H24BrN3O5/c1-4-30-22(29)16-5-7-17(8-6-16)24-20(27)12-15(3)25-26-21(28)13-31-18-9-10-19(23)14(2)11-18/h5-11H,4,12-13H2,1-3H3,(H,24,27)(H,26,28)/b25-15+

InChI Key

KONOKQYJYPOHQV-MFKUBSTISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC(=C(C=C2)Br)C)/C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC(=C(C=C2)Br)C)C

Origin of Product

United States

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